molecular formula C13H19BrN2O4 B1449336 [5,6-bis(methoxycarbonyl)pyridin-3-yl]methyl-trimethylazanium;bromide CAS No. 150514-78-6

[5,6-bis(methoxycarbonyl)pyridin-3-yl]methyl-trimethylazanium;bromide

Cat. No.: B1449336
CAS No.: 150514-78-6
M. Wt: 347.2 g/mol
InChI Key: HPXLXXVNESZDSQ-UHFFFAOYSA-M
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Description

[5,6-bis(methoxycarbonyl)pyridin-3-yl]methyl-trimethylazanium;bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in various industrial processes. This compound, with its unique structure, may have specific properties and applications that make it valuable in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,6-bis(methoxycarbonyl)pyridin-3-yl]methyl-trimethylazanium;bromide typically involves the quaternization of a pyridine derivative. The reaction conditions often include:

    Starting Materials: Pyridine derivatives, methylating agents (e.g., methyl iodide or dimethyl sulfate), and bromide sources.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[5,6-bis(methoxycarbonyl)pyridin-3-yl]methyl-trimethylazanium;bromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridinium salts.

Scientific Research Applications

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: May have antimicrobial properties and can be used in biological assays.

    Medicine: Potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [5,6-bis(methoxycarbonyl)pyridin-3-yl]methyl-trimethylazanium;bromide involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The quaternary ammonium group can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound used in various industrial and research applications.

Uniqueness

[5,6-bis(methoxycarbonyl)pyridin-3-yl]methyl-trimethylazanium;bromide is unique due to its specific structure, which may confer distinct properties such as enhanced antimicrobial activity or specific interactions with biological targets. Its dual methoxycarbonyl groups may also provide additional reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

[5,6-bis(methoxycarbonyl)pyridin-3-yl]methyl-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N2O4.BrH/c1-15(2,3)8-9-6-10(12(16)18-4)11(14-7-9)13(17)19-5;/h6-7H,8H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXLXXVNESZDSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888225
Record name 3-Pyridinemethanaminium, 5,6-bis(methoxycarbonyl)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Pyridinemethanaminium, 5,6-bis(methoxycarbonyl)-N,N,N-trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

150514-78-6
Record name 3-Pyridinemethanaminium, 5,6-bis(methoxycarbonyl)-N,N,N-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150514-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanaminium, 5,6-bis(methoxycarbonyl)-N,N,N-trimethyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150514786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinemethanaminium, 5,6-bis(methoxycarbonyl)-N,N,N-trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinemethanaminium, 5,6-bis(methoxycarbonyl)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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